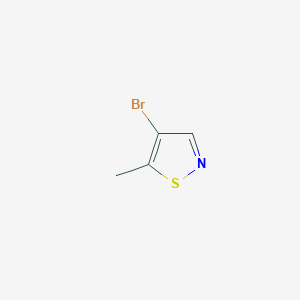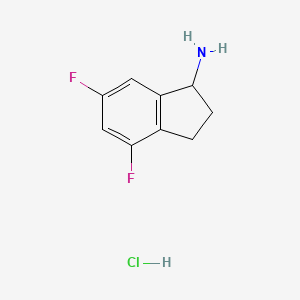![molecular formula C11H15F3N2 B6259281 (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine CAS No. 2138387-54-7](/img/no-structure.png)
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine” is a complex organic compound. It contains a butan-2-yl group, a trifluoromethyl group, and a pyridin-3-yl group . This compound could be a useful building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of perfluoroalkylative pyridylation of alkenes . This method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Molecular Structure Analysis
The trifluoromethyl group in this compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The key step in the chemical reactions involving this compound is the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This leads to the formation of alkene difunctionalization products with a quaternary carbon center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The trifluoromethyl group in this compound can affect its properties significantly. For example, it can lower the basicity of compounds .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves the reaction of butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol, followed by protection of the amine group and subsequent alkylation with butan-2-yl bromide.", "Starting Materials": [ "Butan-2-amine", "5-(Trifluoromethyl)pyridine-3-methanol", "Butan-2-yl bromide", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: React butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol in the presence of sodium hydride and diethyl ether to form (5-(trifluoromethyl)pyridin-3-yl)methanamine.", "Step 2: Protect the amine group of (5-(trifluoromethyl)pyridin-3-yl)methanamine with methanol and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: Alkylate the protected amine with butan-2-yl bromide in the presence of sodium bicarbonate and chloroform to form (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine.", "Step 4: Purify the product by washing with water, drying with sodium sulfate, and evaporating the solvent." ] } | |
Numéro CAS |
2138387-54-7 |
Nom du produit |
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine |
Formule moléculaire |
C11H15F3N2 |
Poids moléculaire |
232.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




